molecular formula C22H25N3O B284224 4-[1-(2-methylbutyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one

4-[1-(2-methylbutyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one

Katalognummer: B284224
Molekulargewicht: 347.5 g/mol
InChI-Schlüssel: DCVJWVCDQNLFAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[1-(2-methylbutyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its potential use in scientific research. This compound is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes, such as appetite, mood, and pain sensation. MMB-2201 has been studied extensively for its potential therapeutic applications in various medical conditions.

Wirkmechanismus

4-[1-(2-methylbutyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes, such as appetite, mood, and pain sensation. When this compound binds to the CB1 and CB2 receptors, it activates them, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, including:
1. Analgesic properties: this compound has been shown to reduce pain sensation in animal models.
2. Neuroprotective effects: Studies have shown that this compound has neuroprotective effects, which could be beneficial in the treatment of neurological disorders.
3. Anti-tumor properties: this compound has been shown to have anti-tumor properties, which makes it a potential candidate for the treatment of cancer.
4. Appetite stimulation: this compound has been shown to increase appetite in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

4-[1-(2-methylbutyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one has several advantages and limitations for lab experiments, including:
Advantages:
1. Potent agonist: this compound is a potent agonist of the CB1 and CB2 receptors, which makes it a useful tool in studying the endocannabinoid system.
2. Selective: this compound is selective for the CB1 and CB2 receptors, which makes it a useful tool in studying the specific effects of these receptors.
3. Stable: this compound is stable and can be stored for extended periods, making it a useful tool in long-term experiments.
Limitations:
1. Safety concerns: this compound is a synthetic compound with unknown long-term effects on human health. Therefore, it should be handled with caution in the laboratory.
2. Legal restrictions: this compound is a controlled substance in many countries, which limits its availability for scientific research.
3. Limited research: There is limited research on the long-term effects of this compound, which makes it difficult to draw conclusions about its potential therapeutic applications.

Zukünftige Richtungen

There are several future directions for research on 4-[1-(2-methylbutyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one, including:
1. Investigating the long-term effects of this compound on human health.
2. Developing more selective agonists of the CB1 and CB2 receptors for use in scientific research.
3. Investigating the potential use of this compound in the treatment of addiction to opioids and other drugs.
4. Investigating the potential use of this compound in the treatment of cancer.
5. Investigating the potential use of this compound in the treatment of neurological disorders.
Conclusion:
This compound is a synthetic cannabinoid that has gained popularity in recent years due to its potential use in scientific research. This compound is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. This compound has been studied extensively for its potential therapeutic applications in various medical conditions. However, there are limitations to its use in scientific research, including safety concerns and legal restrictions. Despite these limitations, this compound remains a useful tool in studying the endocannabinoid system and has several potential future directions for research.

Synthesemethoden

4-[1-(2-methylbutyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one can be synthesized using a multistep process involving the reaction of 1-phenylpyrrolidin-2-one with 2-methylbutylamine and 1H-benzimidazole. The resulting product is purified using chromatography techniques to obtain a pure compound. The synthesis of this compound requires expertise in organic chemistry and laboratory safety protocols.

Wissenschaftliche Forschungsanwendungen

4-[1-(2-methylbutyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one has been used in various scientific research studies to investigate its potential therapeutic applications. Some of the areas of research include:
1. Pain management: this compound has been shown to have analgesic properties, which makes it a potential candidate for the treatment of chronic pain.
2. Neurological disorders: Studies have shown that this compound has neuroprotective effects, which could be beneficial in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Cancer: this compound has been shown to have anti-tumor properties, which makes it a potential candidate for the treatment of cancer.
4. Addiction: this compound has been studied for its potential use in treating addiction to opioids and other drugs.

Eigenschaften

Molekularformel

C22H25N3O

Molekulargewicht

347.5 g/mol

IUPAC-Name

4-[1-(2-methylbutyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one

InChI

InChI=1S/C22H25N3O/c1-3-16(2)14-25-20-12-8-7-11-19(20)23-22(25)17-13-21(26)24(15-17)18-9-5-4-6-10-18/h4-12,16-17H,3,13-15H2,1-2H3

InChI-Schlüssel

DCVJWVCDQNLFAZ-UHFFFAOYSA-N

SMILES

CCC(C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4

Kanonische SMILES

CCC(C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.